molecular formula C17H13ClN2O3S2 B12500829 5-({5-[(4-chlorophenyl)sulfanyl]thiophen-2-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

5-({5-[(4-chlorophenyl)sulfanyl]thiophen-2-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B12500829
M. Wt: 392.9 g/mol
InChI Key: ZXZQGXYTPWMFDG-UHFFFAOYSA-N
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Description

5-({5-[(4-CHLOROPHENYL)SULFANYL]THIOPHEN-2-YL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

The synthesis of 5-({5-[(4-CHLOROPHENYL)SULFANYL]THIOPHEN-2-YL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting from readily available precursorsReaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

5-({5-[(4-CHLOROPHENYL)SULFANYL]THIOPHEN-2-YL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives, such as sulfathiazole and ritonavir. These compounds share the thiazole ring structure but differ in their substituents, leading to different biological activities and applications.

Properties

Molecular Formula

C17H13ClN2O3S2

Molecular Weight

392.9 g/mol

IUPAC Name

5-[[5-(4-chlorophenyl)sulfanylthiophen-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C17H13ClN2O3S2/c1-19-15(21)13(16(22)20(2)17(19)23)9-12-7-8-14(25-12)24-11-5-3-10(18)4-6-11/h3-9H,1-2H3

InChI Key

ZXZQGXYTPWMFDG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(S2)SC3=CC=C(C=C3)Cl)C(=O)N(C1=O)C

Origin of Product

United States

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